molecular formula C25H29ClN2O3RuS+ B6591323 Ru-(R,R)-Ms-DENEB CAS No. 1361318-83-3

Ru-(R,R)-Ms-DENEB

Cat. No. B6591323
CAS RN: 1361318-83-3
M. Wt: 574.1 g/mol
InChI Key: BCVCMTQLLURTJX-UHFFFAOYSA-M
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Description

Ruthenium complexes are widely used in various fields of science and technology. They have been used in applications such as photosensitizers, biomedical, semiconductor industry as well as catalysts .


Synthesis Analysis

Ruthenium complexes are synthesized and their structures are characterized. For example, three half-sandwich Ru (II) complexes with the general formulae of [Ru ( \ (\eta\) 6 - p -cymene) ( L )Cl 2] were synthesized .


Molecular Structure Analysis

The crystal structure of complex [Ru ( \ (\eta\) 6 - p -cymene) (2c)Cl 2] was investigated by single crystal X-ray diffraction studies. Each Ru (II) ion in both complexes is coordinated with a 6 - p -cymene nitrogen atom, two chloride and aniline derivatives .


Chemical Reactions Analysis

Ruthenium complexes have been found to be active catalysts in the transfer hydrogenation of cyclohexanone and 2-hexanone .

Mechanism of Action

Target of Action

Ru-(R,R)-Ms-DENEB, also known as chlororuthenium(2+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-methylsulfonylazanide, is a ruthenium-based compound. Ruthenium complexes are known to interact with various biological molecules, including proteins and dna, which can influence their function and structure .

Mode of Action

The mode of action of Ru-(R,R)-Ms-DENEB involves catalyzing transfer hydrogenation reactions . These reactions are powerful tools in organic synthesis and have applications ranging from the synthesis of fine chemicals to pharmaceuticals . The catalytic activity and selectivity of Ru complexes are investigated with a variety of ligands . These ligands coordinate to the Ru center in a proper orientation with a labile group replaced by a hydrogen source, which facilitates the β-hydrogen transfer to generate metal hydride species (Ru-H) and produce the desired reduced product .

Biochemical Pathways

The biochemical pathways affected by Ru-(R,R)-Ms-DENEB are related to its role in transfer hydrogenation . This process can interfere with biochemical pathways in unusual ways, providing a basis for the design of metallodrugs with novel mechanisms of action .

Result of Action

Ruthenium complexes are known to have various effects at the molecular and cellular level, including inducing oxidative stress, interfering with dna replication, and disrupting protein function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ru-(R,R)-Ms-DENEB. For instance, the pH of the environment can affect the activity of ruthenium-based catalysts .

Safety and Hazards

The safety and hazards of a specific compound depend on its specific properties and uses. It’s important to refer to the material safety data sheet (MSDS) for specific information .

Future Directions

The future directions of research into ruthenium complexes are likely to involve further exploration of their potential uses in various fields, including their use as catalysts in chemical reactions .

properties

IUPAC Name

chlororuthenium(2+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-methylsulfonylazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N2O3S.ClH.Ru/c1-20-13-15-21(16-14-20)19-30-18-17-26-24(22-9-5-3-6-10-22)25(27-31(2,28)29)23-11-7-4-8-12-23;;/h3-16,24-26H,17-19H2,1-2H3;1H;/q-1;;+3/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVCMTQLLURTJX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C.Cl[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN2O3RuS+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ru-(R,R)-Ms-DENEB

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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